molecular formula C8H9N3O2 B11720444 N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide

N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide

Cat. No.: B11720444
M. Wt: 179.18 g/mol
InChI Key: WFCYLXPFAAMTTH-YHYXMXQVSA-N
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Description

N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is a chemical compound with a complex structure that includes both hydroxy and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This intermediate is then reduced to the desired compound using appropriate reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzene compounds depending on the specific reagents and conditions used.

Scientific Research Applications

N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is unique due to its combination of hydroxy and hydroxyimino groups, which confer distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-hydroxy-3-[(Z)-hydroxyiminomethyl]benzenecarboximidamide

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5-

InChI Key

WFCYLXPFAAMTTH-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=NO)N)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C=NO

Origin of Product

United States

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